molecular formula C15H23NO4S B497999 [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 902249-32-5

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B497999
CAS No.: 902249-32-5
M. Wt: 313.4g/mol
InChI Key: WOTNIULHTMDEFW-UHFFFAOYSA-N
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Description

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 5-ethoxy-2,4-dimethylphenyl group attached to a sulfonyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-methyl) amine. This structure combines a substituted aromatic system with a polar heterocyclic group, conferring unique physicochemical properties.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNIULHTMDEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The ethoxy-dimethylphenyl intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.

    Amination: The final step involves the reaction of the sulfonyl derivative with oxolan-2-ylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxolan-2-ylmethylamine moiety can interact with specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS RN: 346691-91-6)
  • Structure : Differs in phenyl substitution (2,4,6-trimethyl vs. 5-ethoxy-2,4-dimethyl).
  • Electronic Effects: Methyl groups are weaker electron donors than ethoxy, altering the sulfonamide’s electron density and acidity .
Compound B : 4-Bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS RN: 310418-41-8)
  • Structure : Features a para-bromo substituent instead of ethoxy and dimethyl groups.
  • Impact :
    • Electron-Withdrawing Effect : The bromo group deactivates the phenyl ring, increasing the sulfonamide’s acidity and reducing nucleophilicity .
    • Applications : Brominated sulfonamides are often intermediates in pharmaceuticals, whereas ethoxy-dimethyl derivatives may prioritize agrochemical applications (see ) .

Variations in the Heterocyclic Amine Group

Compound C : Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
  • Structure : Replaces the sulfonamide group with a 1,2,4-oxadiazole heterocycle.
  • Stability: Oxadiazoles are prone to hydrolysis under acidic conditions, whereas sulfonamides exhibit greater stability .

Functional Analogues in Agrochemical Chemistry

Compound D : Metsulfuron Methyl (CAS RN: 74223-64-6)
  • Structure : A sulfonylurea herbicide with a triazine core instead of a phenyl group.
  • Impact: Mode of Action: Targets acetolactate synthase (ALS) in plants, unlike the phenyl sulfonamides, which may have different biological targets. Electron-Donor Groups: The methoxy group in metsulfuron methyl parallels the ethoxy group in the target compound, both influencing electron distribution .

Data Table: Structural and Property Comparison

Compound Name Molecular Weight Key Substituents Key Properties Applications
Target Compound ~325 g/mol* 5-ethoxy-2,4-dimethylphenyl Moderate solubility, electron-rich Research intermediate
2,4,6-Trimethyl-N-(oxolan-2-ylmethyl)BSA ~313 g/mol 2,4,6-trimethylphenyl High steric bulk, low acidity Material science
4-Bromo-N-(oxolan-2-ylmethyl)BSA ~330 g/mol 4-bromophenyl High acidity, UV reactivity Pharmaceutical intermediate
Metsulfuron Methyl 381 g/mol Triazine, methoxy Herbicidal activity, ALS inhibition Agriculture

*Estimated based on analogous compounds in .

Research Findings and Implications

  • Solubility : The oxolan-2-ylmethyl group improves aqueous solubility relative to purely aromatic sulfonamides, critical for bioavailability in drug design .
  • Agrochemical Potential: Structural parallels to sulfonylureas () suggest possible herbicidal applications, though further testing is required.

Biological Activity

(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine, with CAS number 902249-32-5, is a sulfonamide derivative notable for its potential applications in medicinal chemistry. This compound's unique structural features, including an ethoxy-substituted aromatic ring and an oxolan moiety, suggest promising biological activities that merit comprehensive investigation.

  • Molecular Formula : C₁₅H₂₃N₁O₄S
  • Molecular Weight : 313.4 g/mol
  • Structure : The compound contains a sulfonamide group that is often associated with various biological activities, particularly in drug development.

The biological activity of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its reactivity and potential to form hydrogen bonds with biological macromolecules, which may enhance its pharmacological profile.

Biological Activities

Research indicates that compounds similar to (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine exhibit a range of biological activities:

  • Antibacterial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural similarities to known sulfonamides suggest potential efficacy against bacterial infections.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antidiabetic Potential : Similar compounds have been explored for their ability to regulate glucose levels and improve insulin sensitivity, indicating a potential role in diabetes management.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activity of sulfonamide derivatives:

StudyFindings
Study 1 Investigated the antibacterial effects of various sulfonamide derivatives, indicating that modifications can enhance activity against resistant strains.
Study 2 Explored anti-inflammatory properties in vivo, demonstrating reduced cytokine levels in treated models.
Study 3 Evaluated the antidiabetic effects of structurally related compounds, showing improved glycemic control in diabetic animal models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine. Key factors influencing its activity include:

  • Substituent Effects : The presence of ethoxy and dimethyl groups may enhance lipophilicity and bioavailability.
  • Sulfonamide Group : Essential for antibacterial activity; modifications can lead to varied efficacy profiles.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
CelecoxibSulfonamide with cyclooxygenase inhibitionAnti-inflammatory
Benzene sulfonamideSimple sulfonamide structureAntimicrobial

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is yet to be fully elucidated. However, studies on similar compounds suggest that:

  • Absorption : Likely facilitated by the ethoxy group enhancing solubility.
  • Metabolism : Potentially involves hepatic pathways common to sulfonamides.
  • Excretion : Expected through renal routes, necessitating monitoring for nephrotoxicity.

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